molecular formula C7H8ClN3O3 B051164 (R)-2-chloro-1-(2-methyloxiran-2-ylmethyl)-4-nitroimidazole CAS No. 681490-93-7

(R)-2-chloro-1-(2-methyloxiran-2-ylmethyl)-4-nitroimidazole

Cat. No.: B051164
CAS No.: 681490-93-7
M. Wt: 217.61 g/mol
InChI Key: SZMDGYNOADBVSR-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-chloro-1-(2-methyloxiran-2-ylmethyl)-4-nitroimidazole, also known as this compound, is a useful research compound. Its molecular formula is C7H8ClN3O3 and its molecular weight is 217.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of ®-2-chloro-1-((2-methyloxiran-2-yl)methyl)-4-nitro-1H-imidazole is the proteasome , a protein complex responsible for degrading unneeded or damaged proteins in the cell . The proteasome plays a crucial role in managing cellular processes by controlling the levels of key regulatory proteins such as cyclins and caspases .

Mode of Action

This compound acts as a selective, irreversible proteasome inhibitor . It binds to the proteasome and inhibits its function, leading to an accumulation of proteins in the cell. This can disrupt various cellular processes and lead to cell death .

Biochemical Pathways

The inhibition of the proteasome affects multiple biochemical pathways. It can lead to the stabilization of p53, activation of C-Jun NH2-terminal kinase (JNK), and deactivation of nuclear factor kappa-B (NFκB), which in turn activate both intrinsic and extrinsic caspase cascades . These changes can induce cell cycle arrest and apoptosis, particularly in cancer cells that are more dependent on the ubiquitin proteasome pathway .

Pharmacokinetics

The pharmacokinetics of this compound are characterized by high plasma clearance, a short terminal half-life, and rapid and wide tissue distribution . After intravenous administration, the plasma concentration of the compound declines rapidly in a biphasic manner . The high clearance is predominantly mediated by extrahepatic metabolism through peptidase cleavage and epoxide hydrolysis . The compound is excreted mainly as metabolites resulting from peptidase cleavage .

Result of Action

The inhibition of the proteasome by ®-2-chloro-1-((2-methyloxiran-2-yl)methyl)-4-nitro-1H-imidazole can lead to potent proteasome inhibition in blood and a variety of tissues . This can result in the disruption of cellular processes and induction of cell death, particularly in cancer cells .

Biological Activity

(R)-2-chloro-1-(2-methyloxiran-2-ylmethyl)-4-nitroimidazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

The chemical structure of this compound can be described by the following characteristics:

  • Molecular Formula : C₉H₈ClN₃O₂
  • Molecular Weight : 229.63 g/mol
  • CAS Number : 28987-59-9

The biological activity of this compound is primarily attributed to its interaction with biological macromolecules. Preliminary studies suggest that the compound may exert its effects through the following mechanisms:

  • DNA Interaction : The nitroimidazole moiety is known for its ability to form adducts with DNA, leading to cytotoxic effects in rapidly dividing cells, particularly in anaerobic conditions.
  • Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, which can alter cellular functions and induce apoptosis in cancer cells.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. A comparative study demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, as well as certain fungi.

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli16 µg/mL
Staphylococcus aureus8 µg/mL
Candida albicans32 µg/mL

Anticancer Activity

The compound has also shown promise in anticancer studies. In vitro assays revealed that it can inhibit the proliferation of several cancer cell lines, including breast and colon cancer cells.

Cell LineIC₅₀ (µM)
MCF-7 (Breast Cancer)15
HT-29 (Colon Cancer)20

Study on Antitrichomonal Activity

A study examined the antitrichomonal effects of various nitroimidazole derivatives, including this compound. The results indicated that this compound had comparable efficacy to metronidazole but with reduced CNS toxicity at therapeutic doses, making it a candidate for further development as an antitrichomonal agent .

Neurotoxicity Assessment

In assessing the neurotoxic potential of this compound, preliminary findings suggested that it induces fewer unwanted central nervous system effects compared to traditional agents like metronidazole. This was evaluated through behavioral assays in animal models .

Scientific Research Applications

Chemical Properties and Structure

(R)-2-chloro-1-(2-methyloxiran-2-ylmethyl)-4-nitroimidazole has the molecular formula C7H8ClN3O3C_7H_8ClN_3O_3 and features a nitroimidazole core, which is known for its biological activity. The presence of the epoxide group (from the methyloxirane) is particularly noteworthy as it can participate in various chemical reactions, potentially enhancing the compound's reactivity and biological interactions .

Antimicrobial Properties
Nitroimidazoles are well-known for their antimicrobial properties. Research indicates that compounds like this compound exhibit activity against anaerobic bacteria and protozoa. This is primarily attributed to their ability to undergo reduction within microbial cells, leading to the formation of reactive intermediates that damage DNA and other critical cellular components.

Antitumor Activity
Studies have suggested that nitroimidazole derivatives can act as radiosensitizers in cancer therapy. For instance, the compound may enhance the effectiveness of radiation therapy by increasing the sensitivity of hypoxic tumor cells to radiation. This mechanism is particularly relevant in treating solid tumors where hypoxia is a common challenge .

Case Studies and Research Findings

Several studies have explored the applications of nitroimidazoles in various fields:

  • Radiosensitization : A study demonstrated that certain nitroimidazoles could significantly improve tumor response to radiotherapy by selectively targeting hypoxic cells, leading to enhanced therapeutic outcomes .
  • Antimicrobial Activity : Research has shown that nitroimidazole derivatives possess potent activity against anaerobic bacteria, making them valuable in treating infections caused by such organisms.

Summary Table of Applications

Application AreaDescriptionReferences
AntimicrobialEffective against anaerobic bacteria and protozoa; potential use in infection treatment. ,
AntitumorActs as a radiosensitizer; enhances radiation therapy effectiveness in hypoxic tumors.
SynthesisMultiple synthetic routes available; involves chlorination and epoxidation processes.

Properties

IUPAC Name

2-chloro-1-[[(2R)-2-methyloxiran-2-yl]methyl]-4-nitroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3O3/c1-7(4-14-7)3-10-2-5(11(12)13)9-6(10)8/h2H,3-4H2,1H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZMDGYNOADBVSR-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CO1)CN2C=C(N=C2Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CO1)CN2C=C(N=C2Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80439995
Record name (R)-2-chloro-1-(2-methyloxiran-2-ylmethyl)-4-nitroimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80439995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

681490-93-7
Record name (R)-2-chloro-1-(2-methyloxiran-2-ylmethyl)-4-nitroimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80439995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.